molecular formula C6H4ClNO4S B143475 4-Nitrobenzenesulfonyl chloride CAS No. 98-74-8

4-Nitrobenzenesulfonyl chloride

Cat. No.: B143475
CAS No.: 98-74-8
M. Wt: 221.62 g/mol
InChI Key: JXRGUPLJCCDGKG-UHFFFAOYSA-N
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Description

4-Nitrobenzenesulfonyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H4ClNO4S and its molecular weight is 221.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 13065. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Enhancing Detection of Estrogens

4-Nitrobenzenesulfonyl chloride is utilized in liquid chromatography–electron capture atmospheric pressure chemical ionization–mass spectrometry combined with derivatization for the determination of estrogens in biological fluids. This reagent has shown practical use in increasing detection responses of estrogens by 8–23 times, facilitating the reproducible and accurate quantification of estrone and estradiol in serum and urine, which is useful for diagnosing fetoplacental function (Higashi et al., 2006).

2. Role in Solid-Phase Synthesis

This compound is significant in solid-phase synthesis, specifically in the preparation of polymer-supported benzenesulfonamides. These are key intermediates in various chemical transformations and have been used to yield diverse privileged scaffolds (Fülöpová & Soural, 2015).

3. Development of Ionic Polyacetylene

In the field of polymer science, this compound has been used in the synthesis of ionic polyacetylene with 4-nitrobenzenesulfonyl substituents. This process involves non-catalyst polymerization and has been instrumental in developing materials with unique electrochemical and photoluminescent properties (Gal et al., 2015).

4. Advancing Biofilm Inhibition Studies

This compound plays a role in the synthesis of compounds used in bacterial biofilm inhibition studies. It is involved in the preparation of N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, which have shown inhibitory action against biofilms of bacterial strains like Escherichia coli and Bacillus subtilis (Abbasi et al., 2020).

5. Oxidation Reactions in Organic Chemistry

The compound is used in generating 2-nitrobenzene peroxysulfonyl radical intermediate from 2-nitrobenzenesulfonyl chloride and superoxide. This radical intermediate effectively oxidizes substrates with benzylic methylene groups to ketones under mild conditions, contributing to advancements in organic synthesis (Kim et al., 1989).

Safety and Hazards

4-Nitrobenzenesulfonyl chloride causes severe skin burns and eye damage . It may cause respiratory irritation . It may be corrosive to metals . Contact with water liberates toxic gas .

Relevant Papers The relevant papers retrieved do not provide additional information beyond what has been mentioned above .

Biochemical Analysis

. .

Biochemical Properties

It is known to be used in the synthesis of various compounds, indicating that it likely interacts with a range of enzymes, proteins, and other biomolecules . The exact nature of these interactions would depend on the specific synthesis process and the other compounds involved.

Cellular Effects

The cellular effects of 4-Nitrobenzenesulfonyl chloride are not well-studied. Given its use in synthesis, it may influence cell function by contributing to the production of other compounds within the cell. It could potentially impact cell signaling pathways, gene expression, and cellular metabolism, depending on the specific compounds it helps to synthesize .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is likely to exert its effects at the molecular level through its role in the synthesis of other compounds. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors as part of its role in the synthesis of other compounds .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues is currently lacking .

Subcellular Localization

It could potentially be directed to specific compartments or organelles depending on the specific synthesis processes it is involved in .

Properties

IUPAC Name

4-nitrobenzenesulfonyl chloride
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InChI

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRGUPLJCCDGKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4059178
Record name Benzenesulfonyl chloride, 4-nitro-
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Molecular Weight

221.62 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 4-Nitrobenzenesulfonyl chloride
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CAS No.

98-74-8
Record name 4-Nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-nitro-
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Record name 4-Nitrobenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-nitro-
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Synthesis routes and methods I

Procedure details

Secondary alcohol 7 was converted to azide 8 through the formation of a secondary nosylate using 4-nitrobenzenesulfonyl chloride and 4-pyrrolidinopyridine in chloroform followed by azide displacement with sodium azide in N,N-dimethylformamide at 50° C. The p-methoxy trityl protecting group was selectively removed using 1% p-toluenesulfonic acid in methylene chloride. Nosylation of the primary alcohol with 4-nitrobenzenesulfonyl chloride and pyridine in chloroform provided azido-nosylate 9.
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Synthesis routes and methods II

Procedure details

A 2-liter, 4-necked flask equipped with a stirrer, thermometer, condenser and a dropping funnel having a by-pass was charged with 20.4 g (0.10 mole) of 4-nitrophenyl methyl sulfide, 10 g of water and 200 g of monochlorobenzene. Then, 94.5 g (0.70 mole) of sulfuryl chloride was added dropwise at 10° C. over a period of about 2 hours. Thereafter the mixture was stirred at 10° C. for 6 hours to complete the reaction. After completion of the reaction, the oil layer was separated and 10 g of water was added to accomplish washing. Then, the oil layer was separated and left to stand for about 1 hour with the addition of about 5 g of anhydrous sodium sulfate to remove the water. The solvent was distilled off to give crude crystals. The crude crystals were dissolved in monochlorobenzene and a poor solvent was added for recrystallization, giving 21.1 g of 4-nitrobenzenesulfonyl chloride as white crystals in a yield of 95% as calculated based on 4-nitrophenyl methyl sulfide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: 4-Nitrobenzenesulfonyl chloride acts as a sulfonylating agent. It reacts with nucleophiles like amines and alcohols, forming stable sulfonamide and sulfonate esters, respectively. [, , , , , ] This modification often serves as a protecting group or alters the reactivity of the target molecule, enabling further synthetic transformations. [, , , , , ]

A: this compound has the molecular formula C6H4ClNO4S and a molecular weight of 221.62 g/mol. [] Spectroscopic data confirm its structure: IR spectroscopy reveals characteristic sulfonyl chloride (S=O) stretching vibrations, while NMR (Nuclear Magnetic Resonance) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

A: this compound is typically used in organic solvents like toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and DMF. [] It's moisture-sensitive and incompatible with nucleophilic solvents. Reactions are often performed in the presence of a base to neutralize the hydrochloric acid generated during the sulfonylation process.

A: While primarily used as a reagent, research indicates its potential in specific catalytic applications. For instance, a mixture of this compound, silver trifluoromethanesulfonate, N,N-dimethylacetamide, and triethylamine enables stereoselective α-glucosylation. [, ]

ANone: Yes, computational chemistry techniques like molecular modeling and density functional theory (DFT) calculations can be employed to investigate the reactivity, stability, and interactions of this compound with various substrates. These studies provide insights into reaction mechanisms and help optimize reaction conditions.

ANone: The electron-withdrawing nitro group at the para position significantly influences the reactivity of this compound. Modifications to this group or the benzene ring can alter the electrophilicity of the sulfonyl chloride group, impacting its reactivity towards nucleophiles.

ANone: this compound is moisture-sensitive and should be stored under anhydrous conditions. Appropriate packaging and handling procedures are crucial to ensure its long-term stability.

ANone: this compound is corrosive and should be handled with caution, using appropriate personal protective equipment. Its use and disposal are subject to relevant chemical safety regulations, and users should consult the Safety Data Sheet (SDS) for detailed information.

A: Absolutely. Although not a drug itself, its application in synthesizing bioactive molecules makes it relevant to drug discovery. For example, it's used to prepare hydroxylamine metabolites of sulfonamides to study their toxicity. []

A: Yes, several studies demonstrate the use of this compound in synthesizing compounds with biological activity. For instance, it was used in the synthesis of novel 1,3,4-oxadiazoles containing a piperidine nucleus, which were evaluated for antibacterial activity. [] Another study employed it to create N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides for bacterial biofilm inhibition and cytotoxicity assessments. []

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